4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
4-Butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with a butoxy group and a 1,2,5-oxadiazole ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as nitrile oxides and amidoximes, under controlled conditions.
Attachment of the methoxyphenyl group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the methoxyphenyl moiety.
Formation of the benzamide core: The final step involves the reaction of the intermediate with butoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The benzamide core allows for various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced heterocycles.
Substitution: Various substituted benzamides and oxadiazoles.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology:
Biological Probes: Employed as a fluorescent probe in biological imaging due to its ability to emit light upon excitation.
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and drug development.
Medicine:
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Diagnostics: Used in diagnostic assays to detect specific biomolecules.
Industry:
Agriculture: Utilized in the development of agrochemicals for pest control.
Pharmaceuticals: Incorporated into formulations for controlled drug release.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
4-Butoxy-N-[4-(4-methoxyphenyl)-1,2,5-thiadiazol-3-yl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
4-Butoxy-N-[4-(4-methoxyphenyl)-1,2,5-triazol-3-yl]benzamide: Contains a triazole ring, offering different chemical properties and reactivity.
Uniqueness: The presence of the 1,2,5-oxadiazole ring in 4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide imparts unique electronic and steric properties, making it distinct from its thiadiazole and triazole analogs
Properties
IUPAC Name |
4-butoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-4-13-26-17-11-7-15(8-12-17)20(24)21-19-18(22-27-23-19)14-5-9-16(25-2)10-6-14/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUQTEFDFKQDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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